
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide is a chemical compound that has garnered significant interest in various fields of research due to its unique structural features and potential applications. This compound contains a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under mild conditions . This process can be achieved through radical chemistry or metal-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. This compound may also act as a bioisostere, mimicking the behavior of other functional groups in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
4-Fluoromethylpyridine: Another pyridine derivative with different substitution patterns and reactivity.
Uniqueness
4-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a difluoromethyl group and a hydroxyl group on the pyridine ring allows for diverse chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C7H6BrF2NO3 |
|---|---|
Molecular Weight |
270.03 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-hydroxypyridine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C7H5F2NO3.BrH/c8-6(9)3-1-2-10-4(5(3)11)7(12)13;/h1-2,6,11H,(H,12,13);1H |
InChI Key |
IQPPKRNFLRMHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)O)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


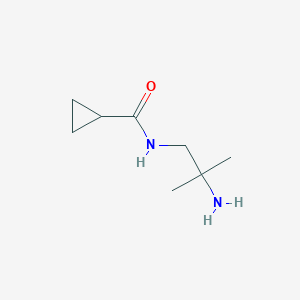
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13169590.png)

![3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine](/img/structure/B13169613.png)
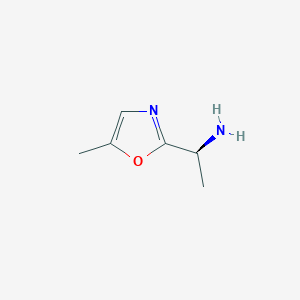

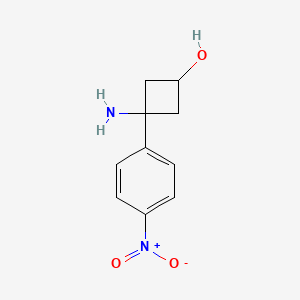
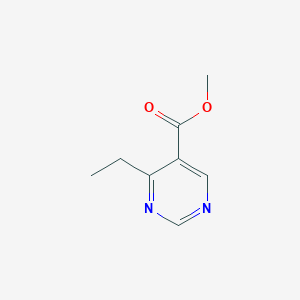
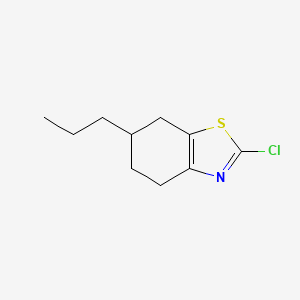
![1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13169632.png)
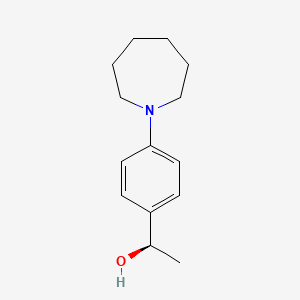

![7-Methyl-1-thia-4-azaspiro[4.4]nonane](/img/structure/B13169646.png)
![[3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13169652.png)
